molecular formula C10H10BrClO4 B13911182 Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate

Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate

Cat. No.: B13911182
M. Wt: 309.54 g/mol
InChI Key: DKPSECUCTBPLBV-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate is an organic compound with the molecular formula C10H10BrClO4 It is a derivative of benzoic acid, featuring bromine, chlorine, and hydroxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzoic acid derivative, followed by esterification and hydroxyethylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carefully controlled for temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyethyl group to a carboxylic acid.

    Reduction: The bromine and chlorine atoms can be reduced to form simpler derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various functionalized benzoates.

Scientific Research Applications

Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to specific proteins, thereby modulating their activity. The hydroxyethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-chloro-3-hydroxybenzoate
  • Methyl 5-bromo-2-chloro-4-hydroxybenzoate
  • Methyl 5-bromo-2-chloro-3-hydroxy-4-methylbenzoate

Uniqueness

Methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate is unique due to the presence of the hydroxyethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

Molecular Formula

C10H10BrClO4

Molecular Weight

309.54 g/mol

IUPAC Name

methyl 5-bromo-2-chloro-3-hydroxy-4-(2-hydroxyethyl)benzoate

InChI

InChI=1S/C10H10BrClO4/c1-16-10(15)6-4-7(11)5(2-3-13)9(14)8(6)12/h4,13-14H,2-3H2,1H3

InChI Key

DKPSECUCTBPLBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1Cl)O)CCO)Br

Origin of Product

United States

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